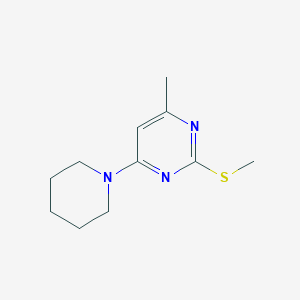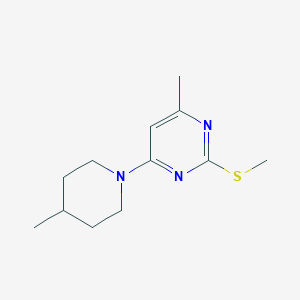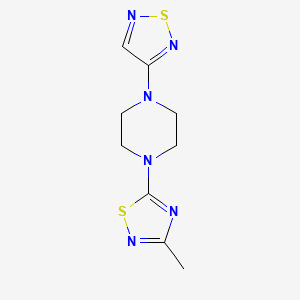![molecular formula C11H15N5S B6437199 3-methyl-5-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,2,4-thiadiazole CAS No. 2549007-02-3](/img/structure/B6437199.png)
3-methyl-5-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,2,4-thiadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-methyl-5-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,2,4-thiadiazole (MMPT) is a small molecule that has recently gained attention for its potential applications in scientific research. MMPT is a heterocyclic compound, meaning it is composed of two or more different types of atoms linked together in a ring-like structure. The unique structure of MMPT enables it to act as a ligand, which is a molecule that binds to a target molecule or receptor in the body. This binding can lead to a range of biological effects, making MMPT an attractive option for scientific research.
作用機序
3-methyl-5-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,2,4-thiadiazole acts as a ligand, which is a molecule that binds to a target molecule or receptor in the body. This binding can lead to a range of biological effects, depending on the target molecule or receptor. For example, this compound has been studied for its ability to interact with certain enzymes, such as cyclooxygenase-2 (COX-2). In this case, this compound binds to the COX-2 enzyme, resulting in the inhibition of its activity. This inhibition can lead to a range of biological effects, such as the inhibition of inflammation and the inhibition of cancer cell growth.
Biochemical and Physiological Effects
This compound has been studied for its potential to modulate a range of biochemical and physiological processes. For example, this compound has been studied for its potential to act as an antioxidant, which could lead to applications in the treatment of various diseases. Additionally, this compound has been studied for its ability to inhibit the growth of cancer cells, as well as its ability to modulate the activity of certain enzymes. Finally, this compound has been studied for its potential to act as an anti-inflammatory agent, which could lead to applications in the treatment of various inflammatory conditions.
実験室実験の利点と制限
3-methyl-5-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,2,4-thiadiazole has several advantages for use in laboratory experiments. First, it is relatively easy to synthesize this compound in a laboratory setting. Additionally, this compound has a wide range of potential applications in scientific research, making it an attractive option for laboratory experiments. Finally, this compound is a relatively small molecule, which makes it easier to study in the laboratory.
However, there are also some limitations to the use of this compound in laboratory experiments. For example, this compound is a relatively new compound, so there is still much to be learned about its potential applications. Additionally, this compound is a heterocyclic compound, which means it can be difficult to study in the laboratory. Finally, this compound is a relatively small molecule, which can make it difficult to study in detail.
将来の方向性
Given the potential applications of 3-methyl-5-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,2,4-thiadiazole in scientific research, there are a number of potential future directions that could be explored. For example, further research could be conducted to better understand the mechanism of action of this compound and its potential to interact with various biological targets. Additionally, further research could be conducted to explore the potential applications of this compound in the treatment of various diseases. Finally, further research could be conducted to explore the potential of this compound to act as an antioxidant and to modulate the activity of certain enzymes.
合成法
3-methyl-5-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,2,4-thiadiazole can be synthesized in a laboratory setting using a variety of methods. The most common method of synthesis involves the use of a Grignard reagent, which is a type of organic compound that can be used to form carbon-carbon bonds. This method involves combining a Grignard reagent with a this compound precursor in an aqueous solution. The reaction is then heated to a specific temperature, resulting in the formation of this compound. Other methods of synthesis include the use of a palladium catalyst and the use of a Suzuki coupling reaction.
科学的研究の応用
3-methyl-5-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,2,4-thiadiazole has a wide range of potential applications in scientific research. It has been studied for its ability to interact with various biological targets, such as enzymes, receptors, and proteins. This interaction can lead to a range of biological effects, making this compound an attractive option for scientific research. For example, this compound has been studied for its potential to inhibit the growth of cancer cells, as well as its ability to modulate the activity of certain enzymes. Additionally, this compound has been studied for its potential to act as an antioxidant, which could lead to applications in the treatment of various diseases.
特性
IUPAC Name |
3-methyl-5-[3-[(4-methylpyrazol-1-yl)methyl]azetidin-1-yl]-1,2,4-thiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5S/c1-8-3-12-16(4-8)7-10-5-15(6-10)11-13-9(2)14-17-11/h3-4,10H,5-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCFGKCJMHAXCEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)CC2CN(C2)C3=NC(=NS3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4,5-dimethyl-6-[(oxetan-2-yl)methoxy]pyrimidine](/img/structure/B6437123.png)
![2-[(oxetan-2-yl)methoxy]pyridine](/img/structure/B6437127.png)

![6-ethyl-N-methyl-N-[(oxan-2-yl)methyl]pyrimidin-4-amine](/img/structure/B6437143.png)
![4-methyl-2-(methylsulfanyl)-6-{octahydrocyclopenta[c]pyrrol-2-yl}pyrimidine](/img/structure/B6437157.png)
![4-methyl-2-(methylsulfanyl)-6-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyrimidine](/img/structure/B6437162.png)
![2-[(oxetan-2-yl)methoxy]pyrazine](/img/structure/B6437167.png)



![4-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-2-methyl-6-(pyrrolidin-1-yl)pyrimidine](/img/structure/B6437215.png)
![2-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-4-methyl-6-(pyrrolidin-1-yl)pyrimidine](/img/structure/B6437235.png)
![4-(pyrrolidin-1-yl)-6-[4-(1,3-thiazol-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B6437243.png)
![2-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-4-(pyrrolidin-1-yl)pyrimidine](/img/structure/B6437249.png)